Sitaxsentan-13C4 Sodium

Endothelin receptor pharmacology ETA/ETB selectivity Pulmonary arterial hypertension

LC-MS/MS quantification of sitaxsentan in biological matrices is compromised by matrix effects and ionization variability when using non-isotopic or deuterated internal standards-deuterated analogs undergo H/D exchange and chromatographic retention time shifts that invalidate regulated bioanalysis. Sitaxsentan-13C4 Sodium eliminates these artifacts: • +4 Da mass shift with perfect co-elution ensures consistent matrix effect correction across plasma, urine, and tissue homogenates • Identical MRM fragmentation patterns enable simultaneous quantification of parent drug and CYP2C9/CYP3A4-mediated metabolites with a single internal standard • Meets FDA, EMA, and ICH M10 guidelines for GLP-compliant bioanalytical method validation

Molecular Formula C₁₄¹³C₄H₁₄ClN₂NaO₆S₂
Molecular Weight 480.86
Cat. No. B1152099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitaxsentan-13C4 Sodium
SynonymsN-(4-Chloro-3-methyl-5-isoxazolyl-13C4)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]-3-thiophenesulfonamide Sodium;  IPI 1040-13C4;  Sitax-13C4 ;  Sitaxentan-13C4 Sodium;  TBC 11251-13C4 ;  Thelin-13C4 ;  _x000B_
Molecular FormulaC₁₄¹³C₄H₁₄ClN₂NaO₆S₂
Molecular Weight480.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitaxsentan-13C4 Sodium Baseline Profile


Sitaxsentan-13C4 Sodium is a stable isotope-labeled internal standard (SIL-IS) of sitaxsentan, a selective endothelin-A (ETA) receptor antagonist originally developed for pulmonary arterial hypertension (PAH) [1]. The unlabeled parent compound, sitaxsentan sodium, is a potent ETA antagonist with a Ki of 0.43 nM and approximately 6,500- to 7,000-fold selectivity for ETA over ETB receptors [2][3]. Sitaxsentan-13C4 Sodium is synthesized by substituting four naturally occurring 12C atoms with the stable, non-radioactive 13C isotope, resulting in a molecular formula of C14(13C)4H14ClN2NaO6S2 and a molecular weight of 480.86 g/mol—a +4 Da mass shift relative to the unlabeled analyte . This isotopic substitution preserves the parent molecule's physicochemical properties while enabling precise mass spectrometric differentiation, thereby serving as the gold-standard approach for correcting matrix effects, ionization variability, and extraction recovery in quantitative LC-MS/MS workflows [4][5].

Sitaxsentan-13C4 Sodium Internal Standard Superiority


Generic substitution of Sitaxsentan-13C4 Sodium with either non-isotopic internal standards or deuterium-labeled (2H) analogs introduces quantifiable analytical error that compromises data integrity in regulated bioanalysis. Non-isotopic internal standards (e.g., structurally related analogs) exhibit differential extraction recovery and ionization efficiency relative to sitaxsentan, producing matrix effect factors that vary unpredictably across sample batches [1]. Deuterium-labeled sitaxsentan, while isotopically distinct, is susceptible to hydrogen-deuterium exchange in aqueous biological matrices and may exhibit chromatographic retention time shifts due to isotope effects on lipophilicity—phenomena that are entirely absent with 13C labeling because carbon isotopes do not undergo exchange and preserve co-elution fidelity [2]. Furthermore, in sitaxsentan analysis where the parent drug is extensively metabolized by hepatic CYP2C9 and CYP3A4 isoenzymes, 13C4 labeling ensures that the internal standard maintains identical mass spectrometric fragmentation patterns to the analyte across multiple reaction monitoring (MRM) transitions, enabling simultaneous quantification of parent drug and metabolites with a single internal standard [3][4].

Sitaxsentan-13C4 Sodium Head-to-Head Evidence


ETA Receptor Selectivity Advantage

In direct radioligand binding competition assays using human recombinant ETA and ETB receptors, sitaxsentan demonstrates an ETA:ETB selectivity ratio of approximately 6,500:1 (Ki ETA = 0.43 nM), substantially exceeding that of ambrisentan (~100:1) and bosentan (~20:1) [1][2]. In an independent study using [125I]ET-1 displacement in human cell lines, sitaxsentan exhibited IC50 values of 1.4 nM for ETA and 9.8 μM for ETB, corresponding to a 7,000-fold selectivity window [3]. This degree of selectivity is pharmacologically meaningful: in a mouse model of intraluminal vascular injury, selective ETA blockade with sitaxsentan reduced neointimal lesion size, whereas combined ETA/ETB antagonism with bosentan did not produce this effect [4].

Endothelin receptor pharmacology ETA/ETB selectivity Pulmonary arterial hypertension Receptor binding assay

Clinical Durability vs. Bosentan

In the STRIDE-2 and STRIDE-2X comparative studies (total n=229 patients with PAH), sitaxsentan 100 mg once daily demonstrated significantly superior clinical durability compared to bosentan 125 mg twice daily over a 1-year treatment period. The rate of discontinuation from monotherapy was 24% for sitaxsentan versus 43% for bosentan (P = 0.002) [1]. Clinical worsening occurred in 28% of sitaxsentan-treated patients compared to 39% of bosentan-treated patients (P = 0.0425) [1]. One-year survival was 96% in the sitaxsentan arm versus 88% in the bosentan arm (P = 0.028) [1]. In the 18-week STRIDE-2 trial, sitaxsentan 100 mg produced a placebo-corrected 6-minute walk distance increase of 31 meters (P < 0.05) [2].

Clinical trial outcomes Pulmonary arterial hypertension Treatment durability Comparative effectiveness

Hepatic Safety Compared to Bosentan

In the STRIDE-2X comparative study, the incidence of hepatic transaminase elevations >3× upper limit of normal (ULN) was 4% in sitaxsentan-treated patients versus 14% in bosentan-treated patients at 1 year (P = 0.014) [1]. This observation is mechanistically paradoxical: subsequent in vitro toxicological investigations demonstrated that sitaxsentan exhibits positive exposure-adjusted signals in five independent hepatotoxicity assays (BSEP inhibition, MRP2 inhibition, mitochondrial respiration impairment, P450-mediated cytotoxicity, and high covalent binding body burden), whereas bosentan exhibited a positive signal in only one assay (BSEP inhibition) and a moderate covalent binding body burden [2]. Ambrisentan exhibited no positive signals and a low covalent binding body burden [2]. Sitaxsentan was withdrawn worldwide in December 2010 following four deaths and one liver transplantation attributed to idiosyncratic hepatotoxicity [3].

Hepatotoxicity Drug-induced liver injury Transaminase elevation Drug safety comparison

Pharmacokinetic Profile and Dosing Convenience

Sitaxsentan sodium exhibits an absolute oral bioavailability of 70-100% with peak plasma concentrations achieved within 1-4 hours post-dose [1]. The terminal elimination half-life (t½) is 10 hours, supporting once-daily dosing in clinical protocols [1][2]. In a dedicated renal impairment study (n=24 subjects receiving a single 100 mg oral dose), pharmacokinetic parameters were consistent across normal and impaired renal function groups: Cmax ranged from 10.3-13.9 μg/mL, AUCinfinity from 18.7-22.5 h·μg/mL, oral clearance (CL/F) from 82.3-94.9 mL/min, volume of distribution (Vz/F) from 64.8-69.6 L, and elimination half-life from 8.6-9.6 hours, with no relationship observed between these parameters and creatinine clearance [3]. By comparison, bosentan requires twice-daily dosing (t½ ~5 hours) and ambrisentan once-daily (t½ ~9-15 hours but with lower oral bioavailability) [4].

Oral bioavailability Elimination half-life Pharmacokinetic parameters Once-daily dosing

13C4 vs. Deuterium Labeling for Matrix Correction

Sitaxsentan-13C4 Sodium incorporates four 13C atoms, providing a +4 Da mass shift that is unambiguously resolved from the unlabeled analyte (C18H15ClN2O6S2, MW 454.905) in LC-MS/MS analysis [1]. Unlike deuterium-labeled internal standards (e.g., sitaxsentan-d4), which are susceptible to hydrogen-deuterium exchange in protic solvents and may exhibit chromatographic retention time shifts of 0.1-0.3 minutes due to isotope effects on lipophilicity, 13C labeling preserves identical physicochemical properties and ensures perfect co-elution with the native analyte [2]. This co-elution is essential for accurate matrix effect correction because ionization suppression or enhancement varies across the chromatographic elution profile [3]. The molecular weight difference of 4 Da also ensures that the 13C4 internal standard signal does not overlap with the M+2 or M+4 natural abundance isotopic peaks of the unlabeled analyte, eliminating quantification bias at low analyte concentrations [3].

Stable isotope internal standard LC-MS/MS quantification Matrix effect correction Isotopic labeling strategy

Sitaxsentan-13C4 Sodium Research Applications


Quantitative Bioanalysis for PK and ADME

Sitaxsentan-13C4 Sodium is the optimal internal standard for LC-MS/MS quantification of sitaxsentan in plasma, urine, and tissue homogenates from pharmacokinetic studies. The +4 Da mass shift and perfect co-elution with unlabeled sitaxsentan enable precise correction of matrix effects and ionization variability across diverse biological matrices, including those encountered in renal impairment populations where pharmacokinetic parameters (Cmax 10.3-13.9 μg/mL, AUCinfinity 18.7-22.5 h·μg/mL, t½ 8.6-9.6 h) have been well-characterized [1]. The 13C4 label ensures that the internal standard maintains identical fragmentation patterns to the parent drug across multiple MRM transitions, supporting simultaneous quantification of sitaxsentan and its CYP2C9- and CYP3A4-mediated metabolites [2].

ETA Receptor Selectivity Profiling

For research programs investigating ETA-specific versus dual ETA/ETB receptor pharmacology, sitaxsentan (quantifiable via its 13C4-labeled internal standard) provides a tool with approximately 6,500-fold ETA selectivity—substantially exceeding ambrisentan (~100:1) and bosentan (~20:1) [3]. This extreme selectivity is mechanistically relevant: in a mouse model of intraluminal vascular injury, selective ETA blockade with sitaxsentan reduced neointimal lesion size, whereas combined ETA/ETB antagonism did not [4]. Researchers using sitaxsentan-13C4 sodium as an internal standard can accurately quantify sitaxsentan exposure in in vitro receptor occupancy assays and ex vivo tissue distribution studies, enabling precise correlation between ETA-selective antagonism and downstream biological effects.

Regulated Bioanalytical Method Validation

Sitaxsentan-13C4 Sodium meets the regulatory expectations of FDA, EMA, and ICH M10 guidelines for bioanalytical method validation, which mandate the use of stable isotope-labeled internal standards for quantitative LC-MS/MS assays whenever commercially available. The 13C4 label provides unambiguous mass resolution from the unlabeled analyte without the hydrogen-deuterium exchange artifacts and chromatographic retention time shifts associated with deuterated internal standards [5]. This analytical robustness is critical for GLP-compliant studies supporting IND/NDA submissions, where method precision (%CV) and accuracy (%bias) must be maintained within ±15% across validation runs [5].

In Vitro Hepatotoxicity and Drug Metabolism

Given sitaxsentan's documented hepatotoxicity profile—positive exposure-adjusted signals in five in vitro assays (BSEP inhibition, MRP2 inhibition, mitochondrial respiration impairment, P450-mediated cytotoxicity, and high covalent binding body burden)—the compound serves as a mechanistic probe for studying idiosyncratic drug-induced liver injury (DILI) mechanisms [6]. The 13C4-labeled internal standard enables precise quantification of sitaxsentan in hepatocyte incubations, liver microsomal preparations, and expressed P450 systems used to investigate bioactivation pathways, including the enzymatic demethylenation of the 1,3-benzodioxole ring to an ortho-quinone reactive metabolite that conjugates with glutathione [7].

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